

Application Notes and Protocols: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)

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Compound of Interest		
Compound Name:	2-Furanacryloyl-phenylalanyl-	
	glycyl-glycine	
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Introduction

2-Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a chromogenic substrate primarily utilized for the kinetic measurement of angiotensin-converting enzyme (ACE) activity. ACE is a key zinc metalloproteinase and a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. Consequently, ACE is a significant therapeutic target for hypertension and other cardiovascular diseases. FAPGG serves as an essential tool for screening potential ACE inhibitors and studying enzyme kinetics.

The enzymatic hydrolysis of FAPGG by ACE cleaves the peptide bond between phenylalanine and glycine, yielding N-(2-Furanacryloyl)-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (GG). This cleavage leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically to determine ACE activity.[1][2]

Principle of the Assay

The FAPGG assay is a continuous kinetic spectrophotometric method. ACE catalyzes the hydrolysis of FAPGG, and the rate of this reaction is directly proportional to the ACE activity in the sample. The decrease in absorbance over time is measured to calculate the enzyme's



activity. This assay is widely used for its simplicity, reliability, and applicability in high-throughput screening of ACE inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of FAPGG in ACE activity assays.



Parameter	Value	Enzyme	Notes
Michaelis Constant (Km)	2.546 x 10 ⁻⁴ M	Angiotensin- Converting Enzyme (ACE)	
Inhibition Constant (Ki)	2.546 x 10 ⁻⁴ M	Angiotensin- Converting Enzyme (ACE)	[3]
Optimal Substrate Concentration	0.8 mM - 1.0 mM	Angiotensin- Converting Enzyme (ACE)	To ensure enzyme saturation for kinetic assays.[1][4]
Wavelength of Measurement (λ)	340 nm - 345 nm	Not Applicable	Monitor the decrease in absorbance. A 1.0 nm deviation from 345 nm can alter absorbance by 15.5%.
Optimal pH	8.2	Angiotensin- Converting Enzyme (ACE)	Using 80 mmol/L borate buffer.[4]
Optimal Temperature	37°C	Angiotensin- Converting Enzyme (ACE)	[1][4]
Linear Assay Range	Up to ~170 U/L	Angiotensin- Converting Enzyme (ACE)	Represents approximately 25% substrate hydrolysis. [4]

Experimental ProtocolsReagent Preparation

• FAPGG Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of FAPGG powder in the assay buffer. Gentle warming may be required to fully dissolve the substrate.



Store protected from light.

- Assay Buffer (80 mM Borate Buffer, pH 8.2): Prepare a solution of boric acid and adjust the pH to 8.2 with a suitable base (e.g., NaOH).[4]
- ACE Enzyme Solution: Prepare a stock solution of ACE in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
- Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound (potential ACE inhibitor) in a suitable solvent (e.g., DMSO, water) at a high concentration.
- Reaction Stop Solution (100 mM EDTA): Prepare a solution of ethylenediaminetetraacetic acid (EDTA) in water.[1]

ACE Activity Assay Protocol (Kinetic Method)

This protocol is designed for a standard 96-well microplate format but can be adapted for cuvettes.

- Prepare the Reaction Mixture: In each well of a microplate, add the following in order:
 - Assay Buffer
 - ACE Enzyme Solution (to achieve a final concentration that gives a linear rate of absorbance decrease)
 - For inhibitor screening, add the desired concentration of the test compound and preincubate with the enzyme for a specified time (e.g., 5-15 minutes) at 37°C.
- Initiate the Reaction: Add the FAPGG substrate solution to each well to achieve the final desired concentration (e.g., 0.8 mM).
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for a total of 15-30 minutes.
- Data Analysis:



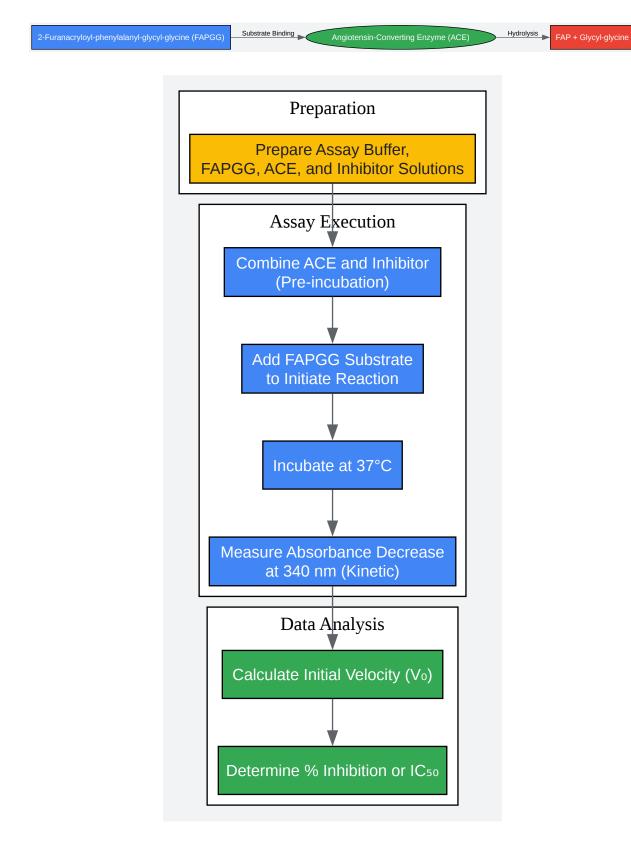
- Plot the absorbance values against time for each well.
- Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).
- ACE activity (U/L) can be calculated using the molar extinction coefficient of FAPGG and the Beer-Lambert law.

ACE Inhibition Assay Protocol (Fixed-Time Method)

- Prepare Reaction Wells: In separate microcentrifuge tubes or wells of a microplate, prepare the following for each reaction:
 - Control: Assay Buffer + ACE Enzyme Solution
 - Inhibitor: Assay Buffer + ACE Enzyme Solution + Test Inhibitor
- Pre-incubation: Incubate the tubes/plate at 37°C for 5-10 minutes.
- Start Reaction: Add FAPGG substrate solution (final concentration 0.8 mM) to all wells to start the reaction.[1]
- Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).[1]
- Stop Reaction: Add the EDTA stop solution to each well to chelate the zinc ions in the ACE active site, thus stopping the enzymatic reaction.[1]
- Measure Absorbance: Read the final absorbance of each well at 340 nm.
- Calculate Percent Inhibition:
 - % Inhibition = [1 (Absorbance of Inhibitor Sample / Absorbance of Control Sample)] x 100

Visualizations





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